molecular formula C5H5KN2O3 B6350998 Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate;  95% CAS No. 1993194-60-7

Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate; 95%

Cat. No. B6350998
CAS RN: 1993194-60-7
M. Wt: 180.20 g/mol
InChI Key: POOMHGNOJRYOJW-UHFFFAOYSA-M
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Description

Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their versatility in drug discovery .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Safety and Hazards

While the specific safety and hazards of Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate are not detailed in the available resources, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Target of Action

Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazole derivativesactivities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature can affect the stability of the compound . .

properties

IUPAC Name

potassium;3-ethyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOMHGNOJRYOJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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